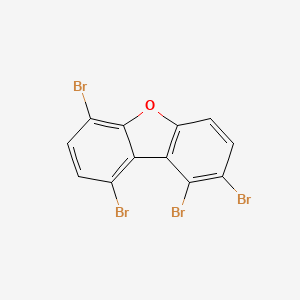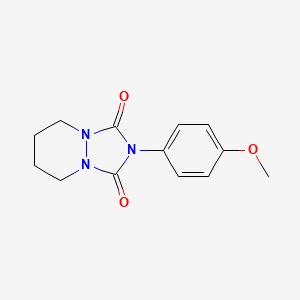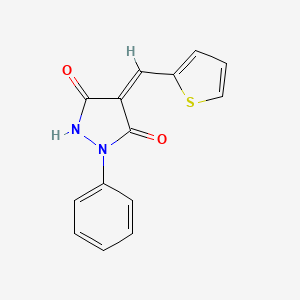methanone CAS No. 827316-97-2](/img/structure/B12904710.png)
[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-yl](4-hydroxypiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone is a complex organic molecule that features a pyrazole ring, an indole ring, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and indole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
The compound (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrazole and indole rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学研究应用
Chemistry
In chemistry, (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be investigated for its potential biological activity. The presence of the indole ring suggests that it could interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its complex structure may impart unique physical and chemical characteristics that are valuable in various applications.
作用机制
The mechanism of action of (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent its normal function. The pathways involved could include signal transduction, metabolic processes, and gene expression.
相似化合物的比较
Similar Compounds
Similar compounds to (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone include other molecules that feature pyrazole, indole, and piperidine rings. Examples include:
- (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)methanone
- (4-Hydroxypiperidin-1-yl)(1H-indol-6-yl)methanone
Uniqueness
The uniqueness of (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone lies in its specific combination of functional groups and ring structures. This combination may confer unique properties such as enhanced biological activity, improved stability, and specific reactivity patterns.
属性
CAS 编号 |
827316-97-2 |
|---|---|
分子式 |
C17H18N4O2 |
分子量 |
310.35 g/mol |
IUPAC 名称 |
(4-hydroxypiperidin-1-yl)-[2-(1H-pyrazol-5-yl)-1H-indol-6-yl]methanone |
InChI |
InChI=1S/C17H18N4O2/c22-13-4-7-21(8-5-13)17(23)12-2-1-11-9-16(19-15(11)10-12)14-3-6-18-20-14/h1-3,6,9-10,13,19,22H,4-5,7-8H2,(H,18,20) |
InChI 键 |
IZNNDKNAPHQXMY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1O)C(=O)C2=CC3=C(C=C2)C=C(N3)C4=CC=NN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


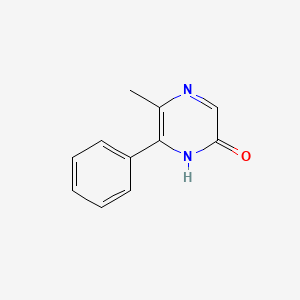
![2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12904633.png)

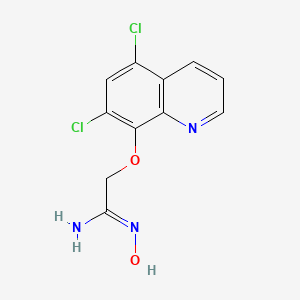
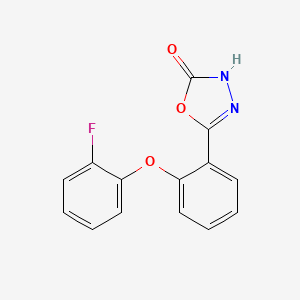


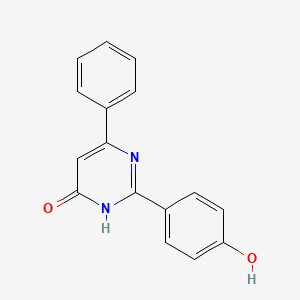
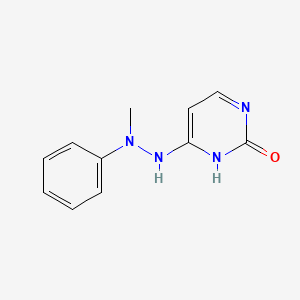
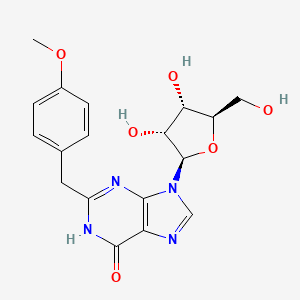
![3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12904675.png)
